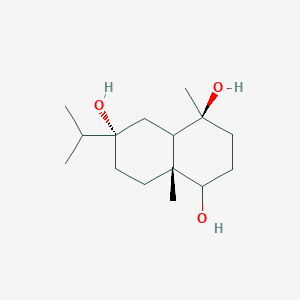
2-Bromocyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromocyclopropane-1-carbaldehyde is an organobromine compound with the molecular formula C4H5BrO. It is a derivative of cyclopropane, where a bromine atom is attached to one of the carbon atoms in the cyclopropane ring, and an aldehyde group is attached to another carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromocyclopropane-1-carbaldehyde can be synthesized through various methods. One common method involves the bromination of cyclopropanecarboxaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like tetrachloroethane. The reaction is mildly exothermic and is usually carried out at a controlled temperature to prevent the loss of bromine and product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromocyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopropane derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) in polar solvents.
Oxidation: Oxidizing agents such as KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Major Products
Substitution: Cyclopropane derivatives with different functional groups.
Oxidation: Cyclopropanecarboxylic acid.
Reduction: 2-Bromocyclopropane-1-methanol.
Aplicaciones Científicas De Investigación
2-Bromocyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Bromocyclopropane-1-carbaldehyde involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical transformations .
Comparación Con Compuestos Similares
2-Bromocyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
Bromocyclopropane: Lacks the aldehyde group, making it less reactive in oxidation and reduction reactions.
Cyclopropanecarboxaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
Chlorocyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
These comparisons highlight the unique reactivity of this compound due to the presence of both the bromine atom and the aldehyde group.
Propiedades
Fórmula molecular |
C4H5BrO |
|---|---|
Peso molecular |
148.99 g/mol |
Nombre IUPAC |
2-bromocyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C4H5BrO/c5-4-1-3(4)2-6/h2-4H,1H2 |
Clave InChI |
ZHWXEYGFAATRAC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)
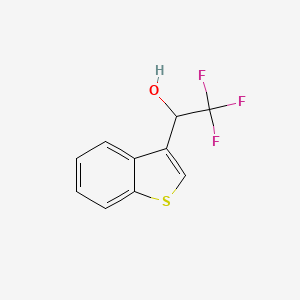

![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
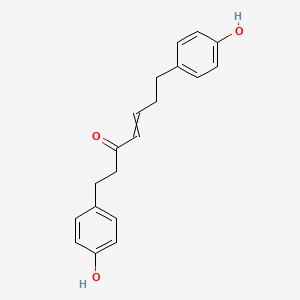

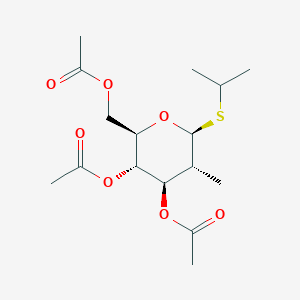
![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)
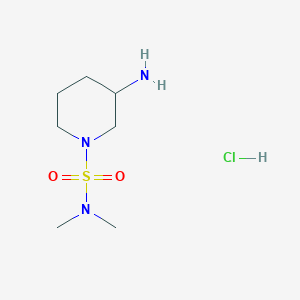
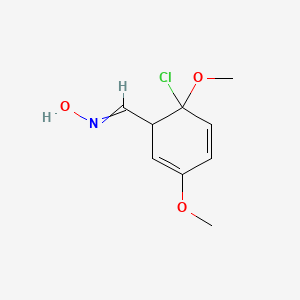
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B12433623.png)
![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)
